molecular formula C12H13FO2 B15299684 rac-(1R,2S)-2-(3-fluorophenyl)cyclopentane-1-carboxylicacid

rac-(1R,2S)-2-(3-fluorophenyl)cyclopentane-1-carboxylicacid

Cat. No.: B15299684
M. Wt: 208.23 g/mol
InChI Key: IZPIWAZJMDTLQA-GHMZBOCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“rac-(1R,2S)-2-(3-fluorophenyl)cyclopentane-1-carboxylic acid” is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a cyclopentane ring substituted with a fluorophenyl group and a carboxylic acid functional group, making it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “rac-(1R,2S)-2-(3-fluorophenyl)cyclopentane-1-carboxylic acid” typically involves the following steps:

    Formation of the Cyclopentane Ring: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the Fluorophenyl Group: This step often involves electrophilic aromatic substitution or cross-coupling reactions.

Industrial Production Methods

Industrial production methods may involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentane ring or the fluorophenyl group.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or other derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Products may include ketones or aldehydes.

    Reduction: Alcohols or other reduced derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals or agrochemicals.

Biology

In biological research, the compound may be studied for its potential biological activity, including its interaction with enzymes or receptors.

Medicine

Potential medicinal applications include the development of new drugs targeting specific pathways or diseases.

Industry

In the industrial sector, the compound may be used in the synthesis of advanced materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of “rac-(1R,2S)-2-(3-fluorophenyl)cyclopentane-1-carboxylic acid” would depend on its specific application. For instance, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Fluorophenyl)cyclopentane-1-carboxylic acid: A similar compound without the chiral center.

    2-Phenylcyclopentane-1-carboxylic acid: A compound with a phenyl group instead of a fluorophenyl group.

    Cyclopentane-1-carboxylic acid: The parent compound without any aromatic substitution.

Uniqueness

The presence of the fluorophenyl group and the specific chiral centers in “rac-(1R,2S)-2-(3-fluorophenyl)cyclopentane-1-carboxylic acid” may confer unique chemical and biological properties, making it distinct from similar compounds.

Properties

Molecular Formula

C12H13FO2

Molecular Weight

208.23 g/mol

IUPAC Name

(1R,2S)-2-(3-fluorophenyl)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C12H13FO2/c13-9-4-1-3-8(7-9)10-5-2-6-11(10)12(14)15/h1,3-4,7,10-11H,2,5-6H2,(H,14,15)/t10-,11-/m1/s1

InChI Key

IZPIWAZJMDTLQA-GHMZBOCLSA-N

Isomeric SMILES

C1C[C@@H]([C@@H](C1)C(=O)O)C2=CC(=CC=C2)F

Canonical SMILES

C1CC(C(C1)C(=O)O)C2=CC(=CC=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.